3-Acetyl-4-chlorophenylboronic acid
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Overview
Description
3-Acetyl-4-chlorophenylboronic acid is an organoboron compound with the molecular formula C8H8BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetyl group at the 3-position and a chlorine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3-Acetyl-4-chlorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . The reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These methods utilize palladium catalysts and base conditions to facilitate the coupling of aryl halides with boronic acids .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-4-chlorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Acetyl-4-chlorophenylboronic acid exerts its effects is primarily through its role as a boronic acid. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The molecular targets and pathways involved often include serine proteases and other enzymes that interact with boronic acids .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylboronic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
3-Formylphenylboronic acid: Contains a formyl group instead of an acetyl group, which affects its reactivity and applications.
3-Chloro-4-fluorophenylboronic acid: Substituted with a fluorine atom instead of an acetyl group, leading to different chemical properties and uses.
Uniqueness
3-Acetyl-4-chlorophenylboronic acid is unique due to the presence of both an acetyl group and a chlorine atom on the phenyl ring. This combination of functional groups allows for a broader range of chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
(3-acetyl-4-chlorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOLVESNJWNACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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